N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Overview
Description
N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine is a useful research compound. Its molecular formula is C18H20FN3O5 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13869891 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Photoprotective Groups in Organic Synthesis
Compounds with specific functional groups, similar to the structure of "N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine," may be investigated for their potential as photoprotective groups in organic synthesis. Such compounds could be designed to undergo cleavage under light exposure, releasing active agents or modifying the structure of the synthesized molecule in a controlled manner (Piloto et al., 2011).
2. Metabolism and Bioactivation Studies
The metabolism and bioactivation pathways of complex organic molecules, particularly those involving acetylation and valine components, are crucial for understanding their biological activities and safety profiles. Research in this area could explore how such compounds are metabolized in biological systems and the potential formation of reactive intermediates (Fennell et al., 2005).
3. Antioxidant and Cytotoxicity Properties
The investigation into the antioxidant and cytotoxicity properties of compounds containing methoxy groups, similar to the methoxyphenyl segment in the target molecule, can provide insights into their potential therapeutic applications. Such studies may evaluate the balance between beneficial antioxidant effects and any associated cytotoxicity, guiding the development of safer and more effective drugs (Goh et al., 2015).
4. Development of Fluorescent Labeling Agents
Research into fluorescent labeling agents focuses on developing new compounds that can bind to specific biological molecules, enabling their detection and quantification in complex mixtures. Compounds with structural features similar to "this compound" might be explored for their potential as fluorescent labels, particularly in the context of high-performance liquid chromatography (HPLC) analysis (Gatti et al., 1992).
Properties
IUPAC Name |
2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5/c1-10(2)17(18(25)26)20-15(23)9-22-16(24)7-6-14(21-22)12-5-4-11(27-3)8-13(12)19/h4-8,10,17H,9H2,1-3H3,(H,20,23)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBMBDRLWBEOMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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